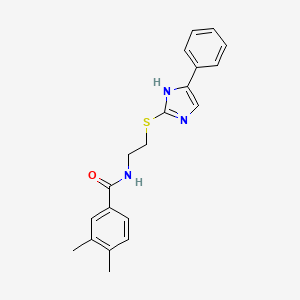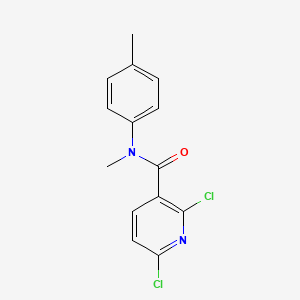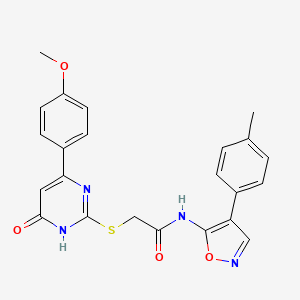![molecular formula C7H4ClN3S B2804228 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-90-7](/img/structure/B2804228.png)
3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
説明
3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity and anticancer properties . They have been reported to interact with various bacteria strains and human cancer cells .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given the reported antibacterial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with the biochemical pathways essential for the growth and proliferation of bacteria and cancer cells.
Pharmacokinetics
The solubility of a related compound, 1- [5- (3-chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-ol, was found to be enhanced in the presence of cyclodextrins . This suggests that similar strategies could potentially improve the bioavailability of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”.
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of these cells.
生化学分析
Biochemical Properties
These compounds have shown antimicrobial activity, suggesting that they interact with enzymes, proteins, and other biomolecules in the bacterial cells
Cellular Effects
Studies on thiadiazole derivatives have shown that they have an inhibitory effect on certain bacteria . This suggests that these compounds influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
5-chloro-3-pyridin-3-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRUAXQNWYYKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)
![2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2804148.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol](/img/structure/B2804150.png)
![5-(furan-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2804153.png)
![5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2804154.png)

![N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B2804157.png)
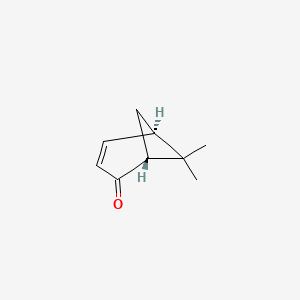
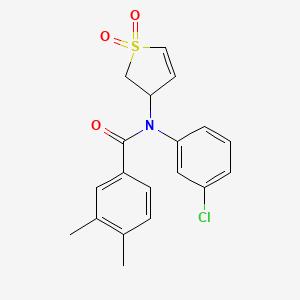
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2804162.png)

